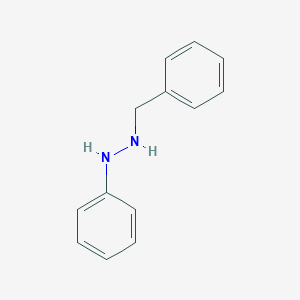
1-Benzyl-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-phenylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Benzyl-2-phenylhydrazine and its derivatives have been investigated for their biological activities, particularly as potential anticancer agents. The compound's structure allows it to interact with biological targets, leading to various pharmacological effects.
Case Studies:
- A study highlighted the synthesis of hydrazone derivatives from this compound, which exhibited significant cytotoxicity against various cancer cell lines. These derivatives were evaluated for their ability to inhibit cell proliferation, showing promising results in vitro .
- Research on phenylhydrazine derivatives has pointed to their role as inhibitors in enzymatic pathways associated with cancer progression, demonstrating the therapeutic potential of this compound analogs .
Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.
Synthetic Applications:
- This compound is used in the synthesis of indole derivatives through cyclization reactions. These indoles are important due to their presence in numerous natural products and pharmaceuticals .
- The compound has been involved in photoinduced chemical reactions, where it serves as a precursor for generating radical species that can participate in further transformations .
Materials Science
In materials science, this compound has been explored for its potential use in developing new materials with specific properties.
Research Insights:
- Studies have shown that hydrazine derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced composites .
- The compound's ability to form stable complexes with metal ions has also been investigated, leading to applications in catalysis and sensor technology .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
15806-20-9 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-benzyl-2-phenylhydrazine |
InChI |
InChI=1S/C13H14N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
ZEMCGIDMAMIJLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNNC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CNNC2=CC=CC=C2 |
Key on ui other cas no. |
15806-20-9 |
Synonymes |
1-Benzyl-2-phenylhydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















